molecular formula C10H15NO B3253409 [4-(Aminomethyl)-3,5-dimethylphenyl]methanol CAS No. 223512-55-8

[4-(Aminomethyl)-3,5-dimethylphenyl]methanol

Cat. No. B3253409
Key on ui cas rn: 223512-55-8
M. Wt: 165.23 g/mol
InChI Key: GCAPTLCHEBIWGU-UHFFFAOYSA-N
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Patent
US06455528B1

Procedure details

To a solution of aluminum lithium hydride (2.1 g) in tetrahydrofuran (20 ml) was added a solution of ethyl 4-cyanomesitylenate (2.9 g) in tetrahydrofuran (30 ml) at 0° C. and the mixture was refluxed under heating for 6 hr. To this reaction mixture was added 50% (v/v) tetrahydrofuran in water under ice-cooling. This mixture was stirred at room temperature for 30 min and the catalyst was filtered off using Celite. The solvent was evaporated and the obtained residue was recrystallized from methanol-isopropyl ether to give the title compound (5.5 g) as white crystals.
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
ethyl 4-cyanomesitylenate
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Li+].[Al+3].[H-].[H-].[H-].[C:7]([C:9]1[C:14]([CH3:15])=[CH:13][C:12]([C:16](OCC)=[O:17])=[CH:11][C:10]=1[CH3:21])#[N:8]>O1CCCC1.O>[NH2:8][CH2:7][C:9]1[C:14]([CH3:15])=[CH:13][C:12]([CH2:16][OH:17])=[CH:11][C:10]=1[CH3:21] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
[H-].[Li+].[Al+3].[H-].[H-].[H-]
Name
ethyl 4-cyanomesitylenate
Quantity
2.9 g
Type
reactant
Smiles
C(#N)C1=C(C=C(C=C1C)C(=O)OCC)C
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 6 hr
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the obtained residue was recrystallized from methanol-isopropyl ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NCC1=C(C=C(CO)C=C1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: CALCULATEDPERCENTYIELD 233.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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